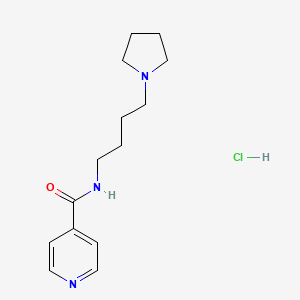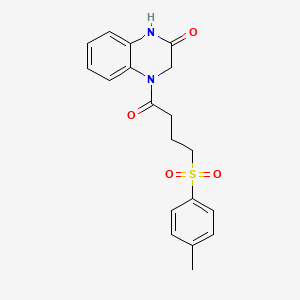
4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound involved in various synthetic and structural analyses in scientific research. Its derivatives and related compounds have been the subject of extensive studies due to their potential biological and pharmacological significance.
Regioselective Synthesis :
- The compound is involved in the switchable and highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. These compounds have a wide range of physical and pharmaceutical applications and can be prepared by cyclocondensation of o-phenylenediamines and aroylpyruvates. The study developed methodologies enabling the switching of 3,4-dihydroquinoxalin-2(1H)-one regioselectivity in a predictable manner, proposing a mechanism for the regioselectivity and offering a guide for choosing optimal reaction conditions (Dobiáš et al., 2017).
Anticancer Properties :
- Related quinoxalin-2(1H)-one derivatives have shown promising anticancer properties. They inhibited tumor growth, disrupted tumor vasculature, and induced apoptosis in tumor cells without apparent toxicity, representing a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Aggregation-Induced Emission (AIE) Activity :
- Derivatives of quinoxalin-2(1H)-one have been synthesized to exhibit enhanced AIE activity compared to their parent compounds. This study provides insight into the AIE mechanism, which differs considerably between the parent compound and its derivatives, contributing to the understanding of excited state intramolecular proton transfer (ESIPT) processes (Wu et al., 2015).
Antiradical Properties :
- Synthesized derivatives of quinoxalin-2(1H)-one have been evaluated for their antiradical activity. The study found that certain derivatives exhibit high antiradical activity, contributing to the understanding of the compound's potential as an antioxidant (Mieriņa et al., 2014).
Antitubercular Potency :
- A series of quinoxalin-2(1H)-one derivatives have been evaluated for their antitubercular potency, showing significant inhibitory effects on Mycobacterium tuberculosis. This research highlights the compound's potential in antitubercular therapy (Das et al., 2010).
Antioxidant Activities :
- Biologically interesting derivatives of quinoxalin-2(1H)-one have been synthesized and evaluated for their antioxidant properties, indicating their potential in combating oxidative stress (Pandit et al., 2015).
Propriétés
IUPAC Name |
4-[4-(4-methylphenyl)sulfonylbutanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-14-8-10-15(11-9-14)26(24,25)12-4-7-19(23)21-13-18(22)20-16-5-2-3-6-17(16)21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMFIDNTFMNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2627307.png)
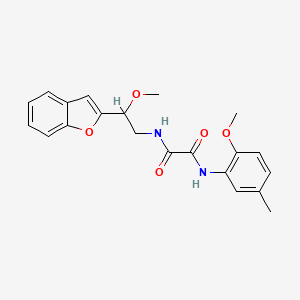
![2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B2627311.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2627314.png)

![4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2627317.png)
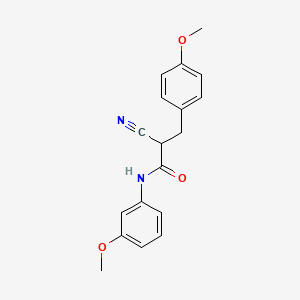
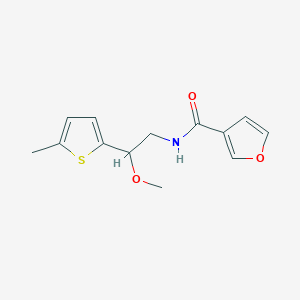
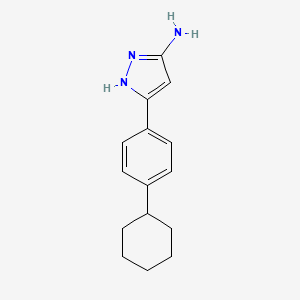
![4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2627322.png)
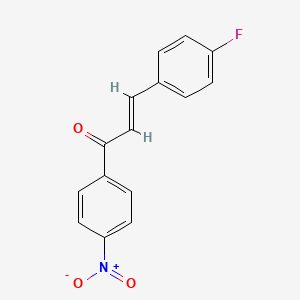
![3-benzyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
